
ethyl (1Z)-N-(3-nitroquinolin-4-yl)ethanehydrazonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1Z)-N-(3-nitroquinolin-4-yl)ethanehydrazonate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1Z)-N-(3-nitroquinolin-4-yl)ethanehydrazonate typically involves the reaction of 3-nitroquinoline-4-carbaldehyde with ethyl hydrazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1Z)-N-(3-nitroquinolin-4-yl)ethanehydrazonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized quinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl (1Z)-N-(3-nitroquinolin-4-yl)ethanehydrazonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl (1Z)-N-(3-nitroquinolin-4-yl)ethanehydrazonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-nitroquinoline-4-carbaldehyde: A precursor in the synthesis of ethyl (1Z)-N-(3-nitroquinolin-4-yl)ethanehydrazonate.
Ethyl hydrazinecarboxylate: Another precursor used in the synthesis.
Quinoline derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the quinoline moiety with a nitro group and an ethanehydrazonate group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H14N4O3 |
|---|---|
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
ethyl (1Z)-N-(3-nitroquinolin-4-yl)ethanehydrazonate |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-9(2)15-16-13-10-6-4-5-7-11(10)14-8-12(13)17(18)19/h4-8H,3H2,1-2H3,(H,14,16)/b15-9- |
Clave InChI |
ARGLUAZWRYETIG-DHDCSXOGSA-N |
SMILES isomérico |
CCO/C(=N\NC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])/C |
SMILES canónico |
CCOC(=NNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



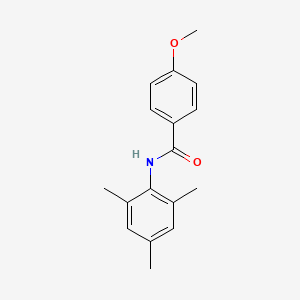
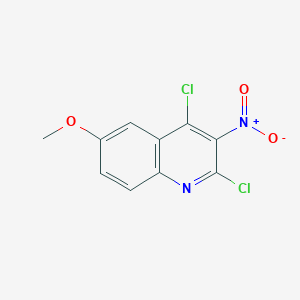
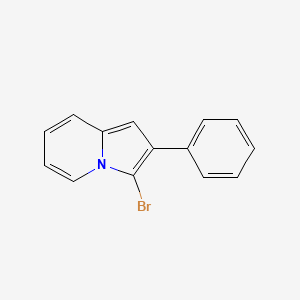
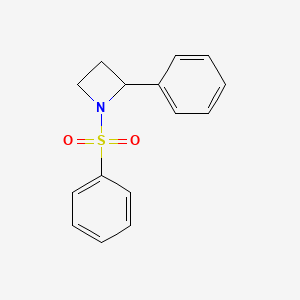
![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B15065104.png)
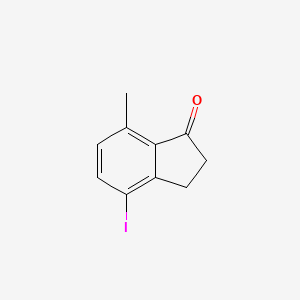
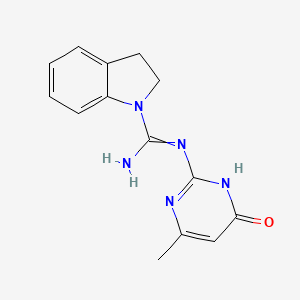
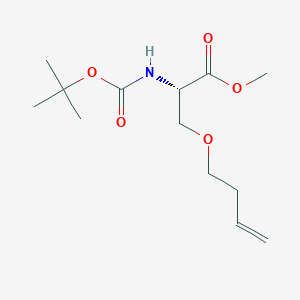

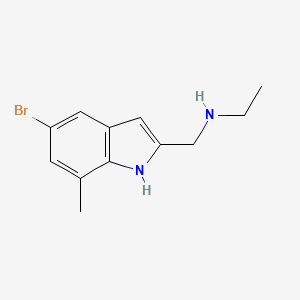
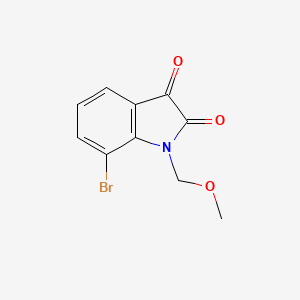
![(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one](/img/structure/B15065153.png)
![3,4-Dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15065164.png)
